molecular formula C6H10IN3 B12329080 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine

3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine

Cat. No.: B12329080
M. Wt: 251.07 g/mol
InChI Key: SSUOJJAOGMRURQ-UHFFFAOYSA-N
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Description

3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine is a chemical compound that features a pyrazole ring substituted with an iodine atom at the 4-position and an amine group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine typically involves the iodination of a pyrazole precursor followed by the introduction of the propylamine chain. One common method is:

    Iodination of Pyrazole: The pyrazole ring is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Alkylation: The iodinated pyrazole is then reacted with 3-bromopropan-1-amine under basic conditions to introduce the propylamine chain.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira couplings to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and appropriate ligands for coupling reactions.

Major Products

    Substitution: Formation of azides, thioethers, or ethers.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines.

    Coupling: Formation of biaryl or alkyne-linked products.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of pyrazole derivatives on various biological systems. It may serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers explore these derivatives for potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced composites. Its unique structure allows for the modification of material properties.

Mechanism of Action

The mechanism of action of 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and amine group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-imidazol-1-yl)propan-1-amine: Similar structure but with an imidazole ring instead of a pyrazole ring.

    4-iodo-1-(propan-2-yl)-1H-pyrazol-3-amine: Similar structure but with a different substitution pattern on the pyrazole ring.

    1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A more complex structure with additional nitro groups and a triazole ring.

Uniqueness

3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. The combination of the pyrazole ring and the propylamine chain also provides a versatile scaffold for further functionalization and derivatization.

Biological Activity

3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine is a chemical compound characterized by a pyrazole ring substituted with an iodine atom and linked to a propan-1-amine moiety. Its molecular formula is C₅H₈N₃I, with a molecular weight of approximately 235.04 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The unique structure of this compound enhances its reactivity and biological activity. The iodine atom contributes to increased hydrophobic interactions, potentially improving binding affinity to various biological targets such as enzymes and receptors involved in inflammatory pathways and cell proliferation.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It is believed to interact with specific kinases and receptors, which may lead to modulation of inflammatory responses and cell growth pathways.

Table 1: Summary of Biological Targets and Activities

Biological TargetActivity TypeMechanism
KinasesInhibitionPrevents phosphorylation of substrates, affecting signaling pathways
ReceptorsModulationAlters receptor activity, influencing cellular responses

Anticancer Potential

Preliminary studies suggest that derivatives of pyrazole compounds can demonstrate antiproliferative effects against cancer cell lines. Although direct studies on this compound are scarce, the structural characteristics conducive to enzyme inhibition imply potential for anticancer activity by disrupting cancer cell proliferation pathways .

Case Studies

A study investigating the structure–activity relationship (SAR) of related compounds revealed that modifications at the pyrazole ring significantly affect biological activity. Compounds with electron-withdrawing groups generally exhibited enhanced potency against androgen receptors, which may provide insights into the potential applications of this compound in targeted therapies .

Table 2: Comparative Analysis of Related Pyrazole Derivatives

Compound NameStructure FeaturesBiological Activity
3-(4-bromo-1H-pyrazol-1-yl)propan-1-aminaBromine instead of iodineModerate inhibition
3-(4-chloro-1H-pyrazol-1-yl)propan-1-aminaChlorine substitutionVariable activity
3-(4-methyl-1H-pyrazol-1-yl)propan-1-aminaMethyl groupIncreased hydrophobicity

Properties

IUPAC Name

3-(4-iodopyrazol-1-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10IN3/c7-6-4-9-10(5-6)3-1-2-8/h4-5H,1-3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUOJJAOGMRURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCN)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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